2-(4-Bromophenoxy)ethanamine
Overview
Description
2-(4-Bromophenoxy)ethanamine is a chemical compound with the CAS Number: 26583-55-1 . It has a molecular weight of 216.08 and its IUPAC name is 2-(4-bromophenoxy)ethanamine . The compound is typically 95% pure .
Molecular Structure Analysis
The molecular structure of 2-(4-Bromophenoxy)ethanamine is represented by the linear formula C8H10BrNO . The InChI code for this compound is 1S/C8H10BrNO/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,5-6,10H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(4-Bromophenoxy)ethanamine include a molecular weight of 216.08 . The compound is typically 95% pure .Scientific Research Applications
Metabolic Pathways
A study conducted on the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a psychoactive phenethylamine, in rats, revealed the identification of various metabolites including 2-(4-Bromo-2,5-dimethoxyphenyl)-ethanol and 4-bromo-2,5-dimethoxyphenylacetic acid. This suggests the presence of multiple metabolic pathways for 2C-B, involving deamination and subsequent reduction or oxidation, providing insights into the metabolic processing of similar compounds like 2-(4-Bromophenoxy)ethanamine (Kanamori et al., 2002).
Synthetic Routes
Another study highlighted a novel synthetic route for 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine, a key intermediate in the production of Silodosin, an α1-adrenoceptor antagonist. This route involves several steps including O-alkylation, reduction, and etherification, which can be relevant for synthesizing derivatives of 2-(4-Bromophenoxy)ethanamine (Luo et al., 2008).
Antimicrobial and Antidiabetic Studies
Research into Schiff bases synthesized from 2-(2-methoxyphenoxy)ethanamine demonstrated their potential in antimicrobial and antidiabetic applications. These compounds showed inhibitory activities against bacterial growth and α-amylase, suggesting potential therapeutic applications of similar compounds like 2-(4-Bromophenoxy)ethanamine in treating infections and diabetes (G et al., 2023).
Pharmacology and Toxicology
A study on substituted phenethylamines, including 2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine, discussed their pharmacology and toxicology. Although primarily focused on drug abuse, this research provides insight into the biochemical properties and potential risks associated with these compounds, relevant for understanding the safety profile of 2-(4-Bromophenoxy)ethanamine (Papoutsis et al., 2014).
Enzyme Activity and Molecular Architecture
Studies exploring the synthesis of 2-(Phenylthio) ethanamine and its use in the creation of dendritic macromolecules demonstrate the potential for 2-(4-Bromophenoxy)ethanamine in complex molecular architectures. This application can be vital in the development of novel pharmaceuticals and materials (Youjun, 2010).
Safety And Hazards
properties
IUPAC Name |
2-(4-bromophenoxy)ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,5-6,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHSYDQJCKBJHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCN)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenoxy)ethanamine |
Synthesis routes and methods
Procedure details
Citations
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